Thymol blue monophosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Thymol blue monophosphate is a chemical compound derived from thymol blue, a widely recognized pH indicator. Thymol blue itself is a sulfonephthalein dye that exhibits distinct color changes in response to variations in pH. It transitions from red to yellow between pH 1.2 and 2.8, and from yellow to blue between pH 8.0 and 9.6 . The monophosphate form is characterized by the addition of a phosphate group, which enhances its solubility and potential applications in various fields, including analytical chemistry and biological systems.

Research indicates that thymol blue monophosphate may exhibit biological activity, particularly as an antioxidant and antimicrobial agent. Its structural similarity to other phenolic compounds allows it to scavenge free radicals effectively, contributing to its potential use in food preservation and health applications . Additionally, its role as a pH indicator can be crucial in biological assays where maintaining optimal pH is necessary for enzyme activity and metabolic processes.

The synthesis of thymol blue monophosphate typically involves the phosphorylation of thymol blue. This can be achieved through various methods, including:

- Direct Phosphorylation: Reacting thymol blue with phosphoric acid or its derivatives under controlled conditions.

- Microwave-Assisted Synthesis: Utilizing microwave energy to enhance reaction rates and yields.

- Solvent-Free Reactions: Conducting the reaction without solvents to promote greener chemistry practices.

These methods aim to optimize yield while minimizing by-products and environmental impact .

Thymol blue monophosphate has several applications across different fields:

- Analytical Chemistry: Used as a pH indicator in titrations and other analytical techniques.

- Biochemistry: Serves as a reagent in enzyme assays where pH monitoring is critical.

- Food Industry: Employed as a natural preservative due to its antioxidant properties.

- Pharmaceuticals: Investigated for potential therapeutic uses owing to its biological activities .

Studies on the interactions of thymol blue monophosphate with other compounds have shown that it can form complexes with metal ions, enhancing its stability and effectiveness as an indicator. For example, binding studies indicate that thymol blue can interact with amino acids and proteins, affecting its colorimetric properties depending on the environment's pH and ionic strength .

Thymol blue monophosphate shares similarities with several other compounds, particularly within the class of sulfonephthalein dyes. Here are some comparable compounds:

| Compound Name | Color Change Range | Solubility | Unique Features |

|---|---|---|---|

| Phenol Red | pH 6.8 (yellow) - 8.4 (red) | Soluble in water | Commonly used for cell culture media |

| Bromothymol Blue | pH 6.0 (yellow) - 7.6 (blue) | Soluble in water | Frequently used in biological applications |

| Methyl Orange | pH 3.1 (red) - 4.4 (yellow) | Soluble in water | Useful for titrations involving strong acids |

| Universal Indicator | Broad range | Variable | A mixture of several indicators for wide pH range |

Uniqueness of Thymol Blue Monophosphate: Unlike many other indicators, thymol blue monophosphate exhibits distinct color changes across both acidic and basic ranges, making it versatile for various applications beyond simple pH measurement .

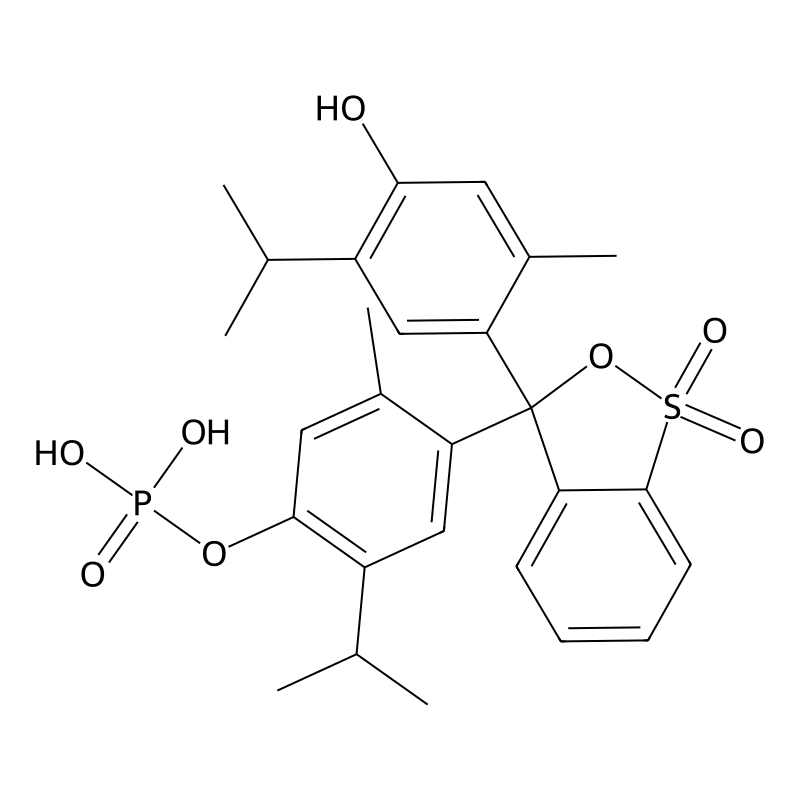

Thymol blue monophosphate is a phosphorylated derivative of the well-known pH indicator thymol blue. The molecular formula of thymol blue monophosphate is C27H31O8PS [22]. This formula reflects the addition of a phosphate group to the parent thymol blue structure, resulting in the incorporation of three additional oxygen atoms and one phosphorus atom compared to thymol blue [22]. The molecular weight of thymol blue monophosphate is 546.6 g/mol, which is significantly higher than that of thymol blue due to the addition of the phosphate moiety [22].

The Chemical Abstracts Service (CAS) registry number assigned to thymol blue monophosphate is 60904-21-4, which uniquely identifies this chemical compound in scientific literature and databases [22]. The systematic IUPAC name for thymol blue monophosphate is [4-[3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-5-methyl-2-propan-2-ylphenyl] dihydrogen phosphate, which precisely describes its chemical structure and composition [22].

Table 1: Basic Chemical Identity of Thymol Blue Monophosphate

| Property | Value |

|---|---|

| Molecular Formula | C27H31O8PS |

| Molecular Weight | 546.6 g/mol |

| CAS Number | 60904-21-4 |

| IUPAC Name | [4-[3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-5-methyl-2-propan-2-ylphenyl] dihydrogen phosphate |

Structural Characteristics and Functional Groups

Thymol blue monophosphate maintains the core structural framework of thymol blue but features a critical modification in the form of a phosphate group [22]. The base structure consists of a central benzoxathiole ring system with two substituted phenol rings attached [1] [2]. One of the key structural characteristics of thymol blue monophosphate is the presence of one phenolic hydroxyl group and one phosphate group, in contrast to the two phenolic hydroxyl groups found in thymol blue [22] [4].

The molecule contains several important functional groups that contribute to its chemical behavior and applications:

- A sulfonic acid moiety (S=O bonds) within the benzoxathiole ring system, which contributes to the compound's acidic properties [1] [4].

- One phenolic hydroxyl group (-OH) that remains unmodified from the parent thymol blue structure [22].

- A dihydrogen phosphate group (-OPO3H2) that replaces one of the phenolic hydroxyl groups present in thymol blue [22].

- Isopropyl (propan-2-yl) and methyl substituents on the phenol rings, which influence the compound's solubility and steric properties [1] [4].

The presence of these functional groups, particularly the phosphate moiety, significantly alters the chemical behavior of thymol blue monophosphate compared to thymol blue, especially in terms of solubility, reactivity, and potential applications [22] .

Comparative Analysis with Thymol Blue (C27H30O5S)

Thymol blue monophosphate differs from thymol blue in several important aspects, primarily due to the replacement of one phenolic hydroxyl group with a phosphate group [22]. Thymol blue (C27H30O5S) has a molecular weight of 466.59 g/mol, while thymol blue monophosphate (C27H31O8PS) has a higher molecular weight of 546.6 g/mol due to the addition of the phosphate group [1] [2] [22].

The structural differences between these two compounds result in distinct chemical properties and applications. Thymol blue functions primarily as a pH indicator, exhibiting color transitions from red to yellow between pH 1.2 and 2.8, and from yellow to blue between pH 8.0 and 9.6 [2] [11]. In contrast, thymol blue monophosphate serves as a substrate for alkaline phosphatase activity assays rather than as a pH indicator [22] [15].

Table 2: Comparative Analysis of Thymol Blue and Thymol Blue Monophosphate

| Property | Thymol Blue (C27H30O5S) | Thymol Blue Monophosphate (C27H31O8PS) |

|---|---|---|

| Molecular Formula | C27H30O5S | C27H31O8PS |

| Molecular Weight | 466.59 g/mol | 546.6 g/mol |

| Functional Groups | Two phenolic hydroxyl groups, sulfonic acid moiety | One phenolic hydroxyl group, one phosphate group, sulfonic acid moiety |

| Solubility | Insoluble in water; soluble in alcohol and dilute alkali solutions | Likely more soluble in water due to phosphate group |

| Primary Use | pH indicator (transitions at pH 1.2-2.8 and 8.0-9.6) | Substrate for alkaline phosphatase activity assays |

The phosphorylation of thymol blue to form thymol blue monophosphate alters not only its chemical structure but also its electronic properties and reactivity [15] [22]. The phosphate group introduces additional hydrogen bonding capabilities and increases the compound's hydrophilicity, which likely enhances its solubility in aqueous media compared to thymol blue [11] [22].

Phosphate Moiety Configuration

The phosphate moiety in thymol blue monophosphate is attached to one of the phenolic oxygen atoms that was originally part of a hydroxyl group in thymol blue [22]. This creates a phosphate ester linkage (C-O-P bond) where the phosphorus atom is bonded to four oxygen atoms: one forming the ester linkage to the phenyl ring, and three others as part of the phosphate group itself [22] [29].

The phosphate group exists as a dihydrogen phosphate (-OPO3H2), containing two ionizable hydrogen atoms that can participate in acid-base reactions [22]. This configuration allows the phosphate group to act as a leaving group under appropriate enzymatic conditions, particularly in the presence of alkaline phosphatase enzymes [15] [22].

The position of the phosphate group on the molecule is critical to its function as a substrate for alkaline phosphatase [15]. Based on the chemical name and structure, the phosphate group is attached to one of the phenolic positions on the substituted phenol rings, specifically at the 4-position of one of the phenyl rings [22] [29]. This positioning makes the phosphate group accessible to enzymatic action while maintaining the overall structural integrity of the molecule [15] [22].

The three-dimensional configuration of the phosphate moiety likely adopts a tetrahedral geometry around the phosphorus atom, which is characteristic of phosphate groups [22] [29]. This geometry influences the compound's interactions with enzymes and other biological molecules, contributing to its specific applications in biochemical assays [15] [22].

Physicochemical Properties

Solubility Parameters

The solubility characteristics of thymol blue monophosphate are significantly influenced by the presence of the phosphate group, which increases the compound's hydrophilicity compared to thymol blue [11] [22]. While specific quantitative solubility data for thymol blue monophosphate is limited in the available literature, its solubility behavior can be inferred from its chemical structure and comparison with related compounds [11] [13].

Thymol blue monophosphate is likely more soluble in water than thymol blue due to the ionizable phosphate group, which can form hydrogen bonds with water molecules and exist in various ionization states depending on the pH of the solution [11] [22]. Thymol blue itself is known to be insoluble in water but soluble in alcohol and dilute alkaline solutions, with a reported solubility of approximately 0.11 g/L [11] [13].

The solubility of thymol blue monophosphate in organic solvents is expected to follow patterns similar to those of thymol blue but modified by the presence of the phosphate group [11] [22]. It is likely soluble in polar organic solvents such as alcohols, particularly ethanol, and in dilute alkaline solutions [11] [13]. The compound may exhibit pH-dependent solubility, with enhanced solubility in slightly alkaline conditions where partial ionization of the phosphate group occurs [11] [22].

Table 3: Predicted Solubility Parameters of Thymol Blue Monophosphate

| Solvent Type | Expected Solubility | Influencing Factors |

|---|---|---|

| Water | Enhanced compared to thymol blue | Phosphate group increases hydrophilicity |

| Alcohols (ethanol, methanol) | Likely soluble | Similar to thymol blue with possible enhancement due to phosphate |

| Dilute Alkaline Solutions | Highly soluble | Ionization of phosphate group |

| Non-polar Organic Solvents | Poorly soluble | Presence of polar functional groups |

| Buffered Aqueous Solutions | pH-dependent solubility | Ionization state of phosphate group varies with pH |

Stability Under Various Conditions

The stability of thymol blue monophosphate under various environmental conditions is an important consideration for its storage, handling, and application [11] [22]. While specific stability data for thymol blue monophosphate is limited in the available literature, its stability characteristics can be inferred from its chemical structure and the known properties of similar phosphate esters [11] [13].

Thymol blue monophosphate is likely stable under standard laboratory conditions at room temperature [11] [22]. However, the phosphate ester bond may be susceptible to hydrolysis under strongly acidic or strongly alkaline conditions, potentially leading to the regeneration of thymol blue and inorganic phosphate [11] [15]. This hydrolytic susceptibility is, in fact, the basis for its use as a substrate in alkaline phosphatase assays [15] [22].

Temperature stability is another important consideration. Like many organic compounds with multiple functional groups, thymol blue monophosphate is likely stable at room temperature but may undergo decomposition at elevated temperatures [11] [13]. The parent compound, thymol blue, has a melting point of 221-224°C with decomposition, suggesting that thymol blue monophosphate might also decompose rather than melt cleanly when heated to high temperatures [4] [11].

Light sensitivity may also be a concern due to the aromatic structure of the molecule [11] [22]. While specific photostability data is not available, it would be prudent to store the compound protected from light to prevent potential photodegradation [11] [13].

Table 4: Stability Parameters of Thymol Blue Monophosphate Under Various Conditions

| Condition | Expected Stability | Notes |

|---|---|---|

| pH Stability | Likely stable in neutral to slightly alkaline conditions | Phosphate group may be susceptible to hydrolysis in strongly acidic or alkaline conditions |

| Temperature Stability | Likely stable at room temperature; decomposition at elevated temperatures | Phosphate esters generally show moderate thermal stability |

| Light Sensitivity | Limited information available | May be sensitive to UV light based on aromatic structure |

| Oxidative Stability | Likely moderate stability | Multiple functional groups may be susceptible to oxidation |

| Long-term Storage | Stable if properly stored | Best stored in cool, dry conditions protected from light |

Melting and Boiling Points

Specific experimental data on the melting and boiling points of thymol blue monophosphate is limited in the available scientific literature [11] [22]. However, these properties can be estimated based on the known properties of thymol blue and the general effects of phosphorylation on melting and boiling points [4] [11].

Thymol blue has a reported melting point of 221-224°C with decomposition, indicating that it breaks down rather than transitioning cleanly to a liquid state when heated [4] [8]. Given that thymol blue monophosphate has a higher molecular weight and contains an additional polar functional group (the phosphate moiety), its melting point is likely higher than that of thymol blue [4] [11]. Therefore, thymol blue monophosphate would be expected to have a melting point above 221°C, possibly with decomposition occurring simultaneously [4] [11].

Regarding the boiling point, high molecular weight organic compounds with multiple functional groups, such as thymol blue monophosphate, typically decompose before reaching their theoretical boiling points at atmospheric pressure [4] [11]. The estimated boiling point of thymol blue is approximately 539.4°C (a rough estimate), but it decomposes before reaching this temperature [11]. Similarly, thymol blue monophosphate would be expected to decompose rather than boil when heated to high temperatures [4] [11].

Table 5: Estimated Thermal Properties of Thymol Blue Monophosphate

| Property | Estimated Value | Basis for Estimation |

|---|---|---|

| Melting Point | >221°C (likely with decomposition) | Based on thymol blue melting point (221-224°C with decomposition) |

| Boiling Point | Not applicable (decomposes before boiling) | High molecular weight compounds with multiple functional groups typically decompose rather than boil |

| Decomposition Temperature | Likely >221°C | Based on thymol blue decomposition behavior |

| Glass Transition Temperature | Not determined | Limited data available |